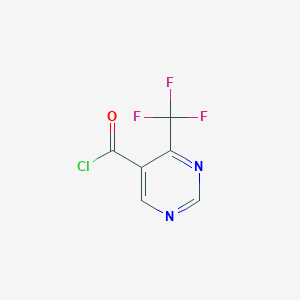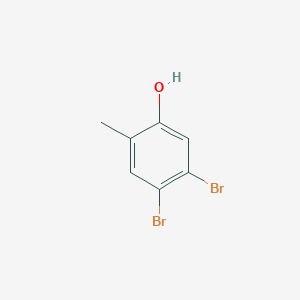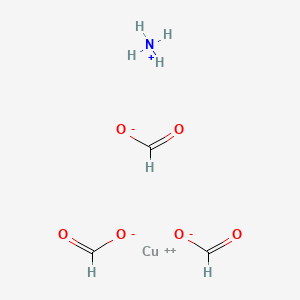![molecular formula C10H21N3 B12847117 [1,4'-Bipiperidin]-4-amine](/img/structure/B12847117.png)
[1,4'-Bipiperidin]-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,4’-Bipiperidin]-4-amine is a chemical compound that consists of two piperidine rings connected by a single bond, with an amine group attached to the fourth position of one of the piperidine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1,4’-Bipiperidin]-4-amine typically involves the reaction of piperidine with appropriate reagents to introduce the amine group at the desired position. One common method involves the use of reductive amination, where piperidine is reacted with an aldehyde or ketone in the presence of a reducing agent such as sodium cyanoborohydride. The reaction conditions often include a solvent like methanol or ethanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of [1,4’-Bipiperidin]-4-amine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and conditions would be tailored to minimize costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
[1,4’-Bipiperidin]-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can further modify the piperidine rings or the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, typically in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various alkyl or acyl groups to the amine.
Applications De Recherche Scientifique
Chemistry
In chemistry, [1,4’-Bipiperidin]-4-amine is used as a building block for the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of piperidine derivatives on biological systems. It may serve as a precursor for the synthesis of bioactive molecules.
Medicine
In medicinal chemistry, [1,4’-Bipiperidin]-4-amine is explored for its potential therapeutic properties. It can be modified to create compounds with activity against various diseases, including neurological disorders and infections.
Industry
In the industrial sector, this compound can be used in the production of polymers and other materials. Its chemical properties allow for the creation of materials with specific characteristics, such as enhanced strength or flexibility.
Mécanisme D'action
The mechanism of action of [1,4’-Bipiperidin]-4-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include binding to active sites or allosteric sites, leading to changes in the biological activity of the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine: A simpler structure with a single piperidine ring.
N-Methylpiperidine: A piperidine derivative with a methyl group attached to the nitrogen atom.
1,4-Diazabicyclo[2.2.2]octane: A bicyclic compound with two nitrogen atoms in the ring structure.
Uniqueness
[1,4’-Bipiperidin]-4-amine is unique due to its dual piperidine rings and the presence of an amine group This structure provides distinct chemical properties and reactivity compared to simpler piperidine derivatives
Propriétés
Formule moléculaire |
C10H21N3 |
|---|---|
Poids moléculaire |
183.29 g/mol |
Nom IUPAC |
1-piperidin-4-ylpiperidin-4-amine |
InChI |
InChI=1S/C10H21N3/c11-9-3-7-13(8-4-9)10-1-5-12-6-2-10/h9-10,12H,1-8,11H2 |
Clé InChI |
BQDUNEBRHFMOSC-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1N2CCC(CC2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


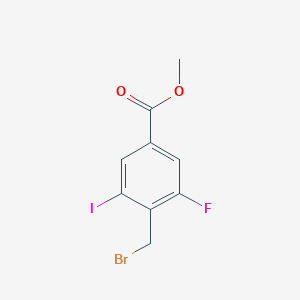
![tert-butyl N-[1-(cyclobutylmethyl)piperidin-4-yl]-N-methylcarbamate](/img/structure/B12847042.png)

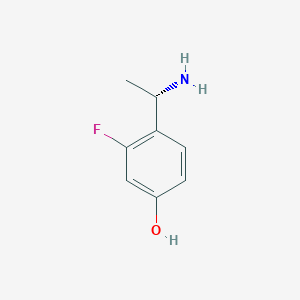

![N-Methyl-4-(pyrazolo[1,5-b]pyridazin-3-yl)pyrimidin-2-amine](/img/structure/B12847070.png)
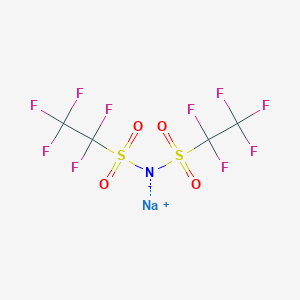
![3-Fluoro-4'-(methylsulfonyl)[1,1'-biphenyl]-4-amine](/img/structure/B12847077.png)
